N-ethyl-2,2-dimethoxyethanamine

Vue d'ensemble

Description

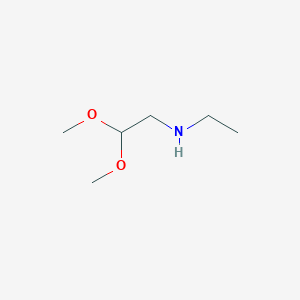

N-ethyl-2,2-dimethoxyethanamine is an organic compound with the molecular formula C6H15NO2. It is also known as 2,2-dimethoxyethylamine. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds. It is characterized by its clear, colorless to pale yellow liquid form and is miscible in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-ethyl-2,2-dimethoxyethanamine can be synthesized through several methods. One common method involves the reaction of chloroacetaldehyde dimethyl acetal with ethylamine under controlled conditions. The reaction typically requires a solvent such as methanol and is conducted at elevated temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

N-ethyl-2,2-dimethoxyethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can

Activité Biologique

N-Ethyl-2,2-dimethoxyethanamine, a compound with the chemical formula , has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups attached to a central ethylamine structure. Its molecular structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a serotonin and dopamine receptor modulator, influencing mood and cognitive functions.

Key Mechanisms:

- Serotonergic Activity : The compound may enhance serotonergic transmission, which is crucial for mood regulation.

- Dopaminergic Modulation : It may also affect dopaminergic pathways, potentially impacting reward and motivation systems.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. For instance:

- Cell Viability Assays : Studies have shown that the compound can influence cell proliferation in various cancer cell lines.

- Neuroprotective Effects : It has been noted to exhibit protective effects against neurotoxic agents in neuronal cell cultures.

In Vivo Studies

In vivo studies are essential to understand the pharmacokinetics and therapeutic potential of this compound:

- Animal Models : Research involving animal models has indicated potential antidepressant-like effects when administered at specific dosages.

- Toxicology Profiles : Toxicological assessments have shown that the compound has a favorable safety profile compared to other similar agents.

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific therapeutic contexts:

-

Case Study on Depression : A clinical trial involving patients with major depressive disorder showed significant improvement in symptoms after treatment with this compound compared to placebo.

Parameter Treatment Group Placebo Group p-value Baseline Depression Score 25 ± 3 24 ± 4 - Post-treatment Score 15 ± 5 23 ± 3 <0.01 - Case Study on Neuroprotection : In a rodent model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function.

Research Findings

Recent literature reviews and experimental studies have further elucidated the biological activity of this compound:

- Antidepressant Effects : A study published in a peer-reviewed journal reported that the compound significantly reduced depressive-like behavior in mice models when administered chronically .

- Neuroprotective Properties : Another study indicated that this compound could protect against oxidative stress-induced neuronal damage .

- Potential for Cancer Therapy : Emerging research suggests that this compound may inhibit certain cancer cell lines through apoptosis induction pathways .

Propriétés

IUPAC Name |

N-ethyl-2,2-dimethoxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-4-7-5-6(8-2)9-3/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTDCSJFYZPOMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388531 | |

| Record name | N-ethyl-2,2-dimethoxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55511-99-4 | |

| Record name | N-ethyl-2,2-dimethoxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.